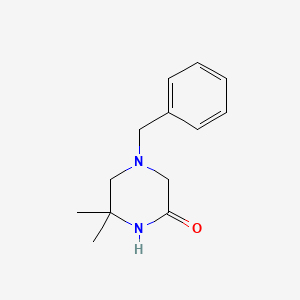

4-Benzyl-6,6-dimethyl-2-piperazinone

Description

Properties

IUPAC Name |

4-benzyl-6,6-dimethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-13(2)10-15(9-12(16)14-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEDHNXDKGBIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(=O)N1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

4-Benzyl-6,6-dimethyl-2-piperazinone can be described by its molecular formula . The piperazine ring structure contributes to its biological activity, making it a versatile scaffold for drug design.

Pharmacological Applications

- Antidepressant Activity :

- Antimicrobial Properties :

- Enzyme Inhibition :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The following table summarizes some synthetic routes:

| Synthetic Route | Reagents | Yield (%) | Notes |

|---|---|---|---|

| Route A | Benzyl chloride, 2-piperazinone | 75% | Simple one-pot reaction |

| Route B | 6,6-Dimethylpiperazine, benzaldehyde | 80% | Utilizes microwave-assisted synthesis for efficiency |

| Route C | Various amines with benzyl isocyanate | 70% | Involves isocyanate for functionalization |

Case Studies

-

Case Study on Antidepressant Activity :

- A series of analogs were synthesized and tested for their ability to inhibit reuptake of serotonin and norepinephrine. Results indicated that certain modifications to the benzyl group enhanced activity significantly, with one compound showing an increase in efficacy over traditional antidepressants .

- Case Study on Antimicrobial Efficacy :

- Case Study on Enzyme Inhibition :

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and functional differences between 4-benzyl-6,6-dimethyl-2-piperazinone and related compounds:

Preparation Methods

Chlorination of Isobutyraldehyde

- Starting Material: Isobutyraldehyde.

- Chlorinating Agents: Sulfuryl chloride, chlorine gas, trichloroisocyanuric acid, or related chlorinating agents.

- Reaction Conditions: Typically performed in the absence of solvent or in organic solvents such as toluene.

- Products: 2-chloro-2-methylpropanal, with gaseous by-products sulfur dioxide and hydrogen chloride.

Reaction with Ethylenediamine

- The chlorinated aldehyde intermediate reacts with ethylenediamine in organic solvents such as tetrahydrofuran (THF) or toluene.

- Reaction temperatures range from ambient (~20°C) to reflux conditions.

- This step yields an imine intermediate, 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, often used directly without isolation.

Catalytic Hydrogenation

- The imine intermediate is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

- Solvents such as methanol or mixtures of C1-C6 alcohols are used.

- Hydrogenation converts the imine to 2,2-dimethylpiperazine.

- Conditions optimize catalyst loading by adjusting solvent volume.

Purification and Salt Formation

- The crude 2,2-dimethylpiperazine can be purified by distillation.

- It can also be converted into various acid addition salts (tartrate, fumarate, hydrochloride, etc.) for stability or further synthetic use.

Incorporation of the 4-Benzyl Substituent

The 4-benzyl substitution on the piperazinone ring can be introduced via:

- Direct alkylation of the piperazinone or piperazine ring nitrogen or carbon atoms using benzyl halides or benzyl derivatives.

- Cyclization strategies where the benzyl group is introduced prior to or during ring formation.

- The exact method depends on the availability of intermediates and desired regioselectivity.

Given the structural similarity to other piperazinone derivatives, the benzyl group is likely introduced through nucleophilic substitution or reductive alkylation on an appropriate precursor bearing a reactive site at the 4-position.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Chlorination of isobutyraldehyde | Sulfuryl chloride or Cl2, solvent-free or toluene, 20-60°C | 2-chloro-2-methylpropanal |

| 2 | Reaction with ethylenediamine | Ethylenediamine, THF or toluene, 20-80°C | 6,6-dimethyl-1,2,3,6-tetrahydropyrazine (imine) |

| 3 | Catalytic hydrogenation | Pd/C catalyst, methanol or C1-C6 alcohols, H2 gas, ambient to moderate temp | 2,2-dimethylpiperazine |

| 4 | Purification | Distillation or salt formation with acids (tartrate, fumarate, etc.) | Pure 2,2-dimethylpiperazine or its salts |

| 5 | Benzylation (alkylation) | Benzyl halides or derivatives, base or catalyst | This compound |

Research Findings and Considerations

- The chlorination step generates hazardous gaseous by-products (SO2 and HCl), requiring appropriate safety measures.

- Bromination methods for related intermediates have been reported but involve toxic bromine and multiple distillations, making chlorination preferable industrially.

- Catalytic hydrogenation efficiency can be improved by solvent optimization, reducing catalyst usage.

- The overall synthetic route is scalable but requires careful control of reaction conditions to minimize oligomeric by-products and maximize yield.

- The final compound and intermediates have applications in pharmaceutical research due to the biological activity of piperazinone derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Benzyl-6,6-dimethyl-2-piperazinone, and what key reaction conditions influence yield and purity?

- Answer : Common methods include nucleophilic substitution or coupling reactions involving benzyl groups and piperazinone precursors. For example, benzylation of 6,6-dimethyl-2-piperazinone using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a typical route. Yield optimization requires controlled temperature (e.g., 60–80°C) and inert atmospheres to prevent side reactions. Purity is enhanced via recrystallization from ethanol or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

- Answer :

- ¹H/¹³C NMR : Confirm structural integrity by comparing chemical shifts (e.g., benzyl protons at δ 7.2–7.4 ppm, piperazinone carbonyl at ~170 ppm) with predicted spectra .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 245.2) and fragmentation patterns .

- HPLC : Assess purity using C18 columns with acetonitrile/water gradients (e.g., 70:30 ratio) and UV detection at 254 nm .

Q. How can researchers ensure the purity of this compound, and what analytical thresholds are considered acceptable?

- Answer : Use orthogonal methods:

- Melting Point : Compare with literature values (decomposition near 50°C requires controlled heating rates) .

- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values.

- HPLC : Purity ≥97% is standard for research-grade material .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, spectral data) of this compound across studies?

- Answer :

- Replication : Synthesize the compound using identical protocols from conflicting studies to isolate variables (e.g., solvent purity, heating rates) .

- Cross-Validation : Combine NMR, MS, and X-ray crystallography to unambiguously assign structural features .

- Meta-Analysis : Systematically review literature to identify common methodological flaws (e.g., inadequate drying of samples) .

Q. What experimental designs are optimal for investigating the stability of this compound under varying pH, temperature, and solvent conditions?

- Answer :

- Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

- pH Stability : Prepare buffered solutions (pH 1–13) and track hydrolysis products using LC-MS.

- Solvent Compatibility : Test solubility and stability in polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., hexane) .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or supramolecular interactions of this compound?

- Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the piperazinone ring .

- Molecular Docking : Simulate binding affinities with biological targets (e.g., enzymes) using software like AutoDock Vina.

- Solubility Prediction : Apply COSMO-RS models to optimize solvent selection for crystallization .

Methodological Notes

- Data Contradiction Analysis : Prioritize studies using high-purity reagents (>97%) and standardized protocols to minimize variability .

- Literature Review : Leverage databases like SciFinder and Reaxys to cross-reference spectral data and synthetic procedures .

- Ethical Reporting : Disclose all experimental conditions (e.g., humidity, catalyst batches) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.